

cross-validation of Perimed data with other hemodynamic monitoring systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perimed**
Cat. No.: **B050059**

[Get Quote](#)

A Comparative Guide to Perimed's Hemodynamic Monitoring Systems

For researchers, scientists, and drug development professionals, selecting the appropriate hemodynamic monitoring system is a critical decision that can significantly impact experimental outcomes. This guide provides an objective cross-validation of **Perimed**'s systems with other commonly used hemodynamic monitoring technologies, supported by experimental data. We will delve into quantitative comparisons, detailed experimental protocols, and visual workflows to offer a comprehensive overview.

Quantitative Performance Analysis

The following tables summarize the performance of **Perimed**'s PeriFlux 6000 system in comparison to other hemodynamic monitoring technologies based on data from independent research studies.

Table 1: Perimed PeriFlux 6000 EPOS vs. Transcutaneous Oxygen Pressure (TcPO₂) Monitor

This table presents a comparison of the **Perimed** PeriFlux 6000 Enhanced Perfusion and Oxygen Saturation (EPOS) system, which measures Hemoglobin Oxygen Saturation (HbSO₂), with a conventional Transcutaneous Oxygen Pressure (TcPO₂) monitor. The data is derived

from a pilot study involving healthy volunteers and patients with peripheral arterial disease (PAD)[1].

Perimed PeriFlux			
Performance Metric	6000 EPOS (HbSO₂)	TcPO₂ Monitor	Key Findings
Correlation with TcPO ₂	Spearman Correlation Coefficient (ρ)	Reference Standard	A pilot study found a weak to moderate correlation between HbSO ₂ measured by the EPOS system and TcPO ₂ values.[1]
At 32°C (Rest)	$\rho = 0.36$ ($p = 0.02$)	-	Weak positive correlation.
At 44°C (Heat Provocation)	$\rho = 0.48$ ($p = 0.002$)	-	Moderate positive correlation.
Principle of Operation	Combines Laser Doppler Flowmetry (LDF) and Diffuse Reflectance Spectroscopy (DRS) to measure tissue perfusion and oxygen saturation.	Electrochemical sensor (Clark electrode) that measures the partial pressure of oxygen diffusing through the skin.[2]	The EPOS system provides a more comprehensive assessment of microcirculation, including blood flow and oxygenation, while TcPO ₂ specifically measures oxygen availability at the skin surface.[1][3]
Measurement Parameters	- Red Blood Cell (RBC) Tissue Fraction (%) - Hemoglobin Oxygen Saturation (HbSO ₂) (%) - Speed-resolved RBC Perfusion (mm/s)	- Transcutaneous Partial Pressure of Oxygen (mmHg)	The EPOS system offers a multi-parameter assessment of the microvasculature.

Table 2: Perimed Laser Doppler Flowmetry vs. Moor Instruments Laser Doppler Flowmetry

This table compares a **Perimed** Laser Doppler instrument with a **Moor Instruments** Laser Doppler system based on an in-vitro study.

Performance Metric	Perimed PF3 Laser Doppler	Moor MBF3D Laser Doppler	Key Findings
Correlation of Flow Measurement	Pearson Correlation Coefficient (r)	Reference for comparison	An in-vitro evaluation demonstrated a strong, positive correlation between the two instruments over a range of flow velocities and concentrations. [4]
Overall Correlation	$r = 0.96$ ($p < 0.01$)	$r = 0.96$ ($p < 0.01$)	The responses of the two systems were highly correlated, indicating comparable performance in measuring changes in blood flow under controlled conditions. [4]
Technology	Laser Doppler Flowmetry	Laser Doppler Flowmetry	Both instruments utilize the laser Doppler principle to non-invasively assess microvascular blood flow. [4]

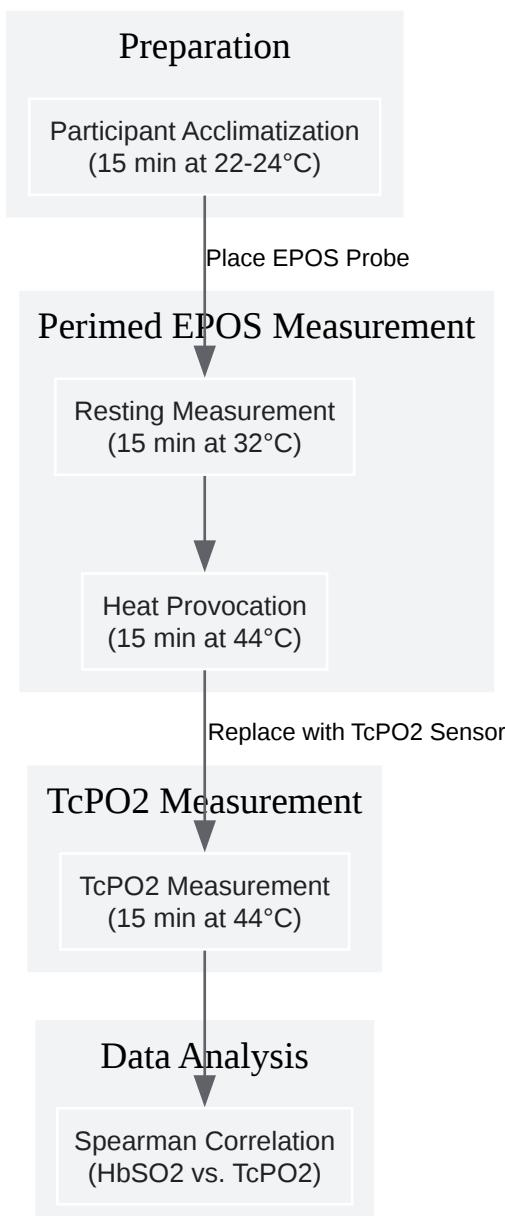
Experimental Protocols

Detailed methodologies are crucial for interpreting comparative data. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Comparison of Perimed PeriFlux 6000 EPOS with TcPO₂

This protocol is based on the study by Ma et al. (2022), which investigated the feasibility of using the EPOS system in patients with peripheral arterial disease and compared its measurements with conventional TcPO₂.[\[1\]](#)

Objective: To assess the correlation between Hemoglobin Oxygen Saturation (HbSO₂) measured by the **Perimed** PeriFlux 6000 EPOS system and Transcutaneous Oxygen Pressure (TcPO₂) in healthy volunteers and patients with PAD.


Subjects: The study included 10 healthy volunteers and 20 patients with PAD.

Measurement Protocol:

- **Acclimatization:** Participants rested in a supine position for 15 minutes in a temperature-controlled room (22-24°C).
- **EPOS Measurement (Resting):**
 - The **Perimed** EPOS probe was placed on the dorsum of the foot.
 - Baseline measurements were recorded for 15 minutes with the probe heated to 32°C.
- **EPOS Measurement (Heat Provocation):**
 - The probe temperature was increased to 44°C.
 - Measurements were recorded for another 15 minutes.
- **TcPO₂ Measurement:**
 - Following the EPOS measurements, a TcPO₂ sensor (from a PeriFlux 6000 TcPO₂ system) was placed at the same location.

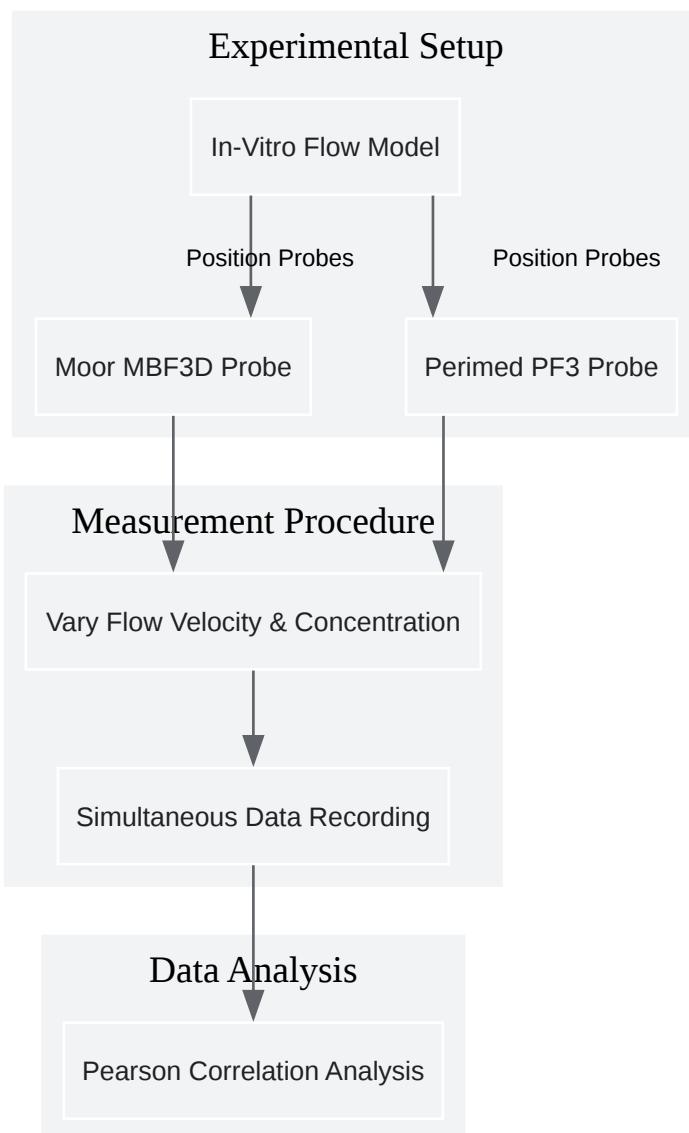
- The TcPO₂ sensor was heated to 44°C, and measurements were recorded for 15 minutes.
- Data Analysis:
 - The correlation between the HbSO₂ values from the EPOS system and the TcPO₂ values was calculated using the Spearman correlation coefficient.

Diagram of Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for comparing **Perimed** EPOS with TcPO₂.

Protocol 2: In-Vitro Comparison of **Perimed** and Moor Laser Doppler Flowmeters


This protocol is based on a study that evaluated a Moor Instruments laser Doppler blood flow instrument against a **Perimed** device using an in-vitro model.[4]

Objective: To compare the responses of a Moor MBF3D and a **Perimed** PF3 laser Doppler instrument to varying flow velocities and concentrations in a controlled laboratory setting.

Experimental Setup:

- Flow Model: An in-vitro model was used to simulate blood flow. This typically involves a pump circulating a fluid with scattering particles (e.g., polystyrene microspheres or a blood-mimicking fluid) through a tube.
- Instrumentation:
 - The Moor MBF3D and **Perimed** PF3 laser Doppler probes were positioned to measure the flow within the tube simultaneously.
- Procedure:
 - The flow velocity and the concentration of scattering particles in the fluid were systematically varied.
 - The output signals (in arbitrary perfusion units) from both laser Doppler instruments were recorded continuously.
- Data Analysis:
 - The correlation between the measurements from the two instruments was determined using Pearson correlation analysis.

Diagram of Experimental Workflow:

[Click to download full resolution via product page](#)

In-vitro comparison of **Perimed** and Moor laser Dopplers.

Conclusion

The available data indicates that **Perimed**'s hemodynamic monitoring systems demonstrate strong correlations with other established technologies in the field. The PeriFlux 6000 EPOS system provides a multi-parameter assessment of microcirculation that shows a moderate correlation with $TcPO_2$ under heat provocation, suggesting it captures related but distinct physiological phenomena. For laser Doppler flowmetry, **Perimed**'s instrumentation shows a

very high correlation with that of Moor Instruments in a controlled in-vitro setting, indicating a high degree of comparability in their fundamental measurement capabilities.

The choice of a monitoring system will ultimately depend on the specific research questions, the required measurement parameters, and the experimental context. This guide provides a foundational set of comparative data to aid in this decision-making process. Researchers are encouraged to consult the primary literature for more in-depth information on the experimental conditions and statistical analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Laser Doppler Flowmetry Combined with Spectroscopy to Determine Peripheral Tissue Perfusion and Oxygen Saturation: A Pilot Study in Healthy Volunteers and Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PeriFlux 6000 TcpO2 System | Perimed [perimed-instruments.com]
- 3. Redirecting to <https://onderzoekmetmensen.nl/en/trial/27438> [onderzoekmetmensen.nl]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [cross-validation of Perimed data with other hemodynamic monitoring systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050059#cross-validation-of-perimed-data-with-other-hemodynamic-monitoring-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com